molecular formula C16H23NO2 B1507179 1-(4-(tert-Butyl)phenyl)piperidine-4-carboxylic acid

1-(4-(tert-Butyl)phenyl)piperidine-4-carboxylic acid

Cat. No.: B1507179
M. Wt: 261.36 g/mol
InChI Key: BPXRLAOVWAYBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(tert-Butyl)phenyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(4-tert-butylphenyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-4-6-14(7-5-13)17-10-8-12(9-11-17)15(18)19/h4-7,12H,8-11H2,1-3H3,(H,18,19)

InChI Key

BPXRLAOVWAYBPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Tert-butyl-phenyl)-piperidine-4-carboxylic acid ethyl ester (120 mg, 0.41 mmol, prepared in accordance with Example 48) was diluted in methanol (4 mL). An aqueous solution of sodium hydroxide (2 mL, 4M, 8.00 mmol) was then added. The resulting mixture was heated to 90° C., and then maintained at that temperature for 3 hr. After cooling to room temperature, the mixture was filtered. The filtrate was diluted with water (10 mL), and the aqueous phase was washed with ethyl acetate (10 mL). The aqueous phase was then acidified to a pH of 4 with 1 M HCl and then extracted with ethyl acetate (2×10 mL). The organic layer was collected, dried over magnesium sulfate, filtered, and concentrated under vacuum. The desired product was isolated as a solid (28 mg, 26% yield).
Name
1-(4-Tert-butyl-phenyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.